molecular formula C9H10F4Se B12799450 4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro- CAS No. 102489-70-3

4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-

Cat. No.: B12799450
CAS No.: 102489-70-3
M. Wt: 273.14 g/mol
InChI Key: PHSQTDFFDQCHTE-UHFFFAOYSA-N
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Description

4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- is a unique organoselenium compound characterized by its complex structure and the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- typically involves the use of selenium-containing precursors and fluorinating agents. One common method includes the reaction of selenophene derivatives with tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced forms with fewer fluorine atoms.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds.

    Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialized materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- involves its interaction with molecular targets through its selenium and fluorine atoms. The compound can form strong bonds with various biomolecules, influencing their structure and function. The pathways involved include oxidative stress modulation and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1,4-butanediol: A fluorinated compound with similar fluorine content but different structural features.

    3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Another fluorinated compound with distinct chemical properties.

Properties

CAS No.

102489-70-3

Molecular Formula

C9H10F4Se

Molecular Weight

273.14 g/mol

IUPAC Name

4,4,5,5-tetrafluoro-3-selenatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C9H10F4Se/c10-8(11)6-4-1-2-5(3-4)7(6)14-9(8,12)13/h4-7H,1-3H2

InChI Key

PHSQTDFFDQCHTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2[Se]C(C3(F)F)(F)F

Origin of Product

United States

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